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Compound of Interest

Compound Name: 4,4'-Dichlorobenzhydrol

Cat. No.: B164927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-
Dichlorobenzhydrol (CAS No. 90-97-1), a significant molecule in synthetic and medicinal

chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, offering critical insights for compound identification, structural

elucidation, and purity assessment.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry analyses of 4,4'-Dichlorobenzhydrol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.3 Multiplet 8H

Aromatic Protons (H-

2, H-3, H-5, H-6, H-2',

H-3', H-5', H-6')

~5.8 Singlet 1H
Methine Proton (-

CH(OH)-)

~2.2 Singlet 1H Hydroxyl Proton (-OH)

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 NMR) Data

While a definitive spectrum for 4,4'-Dichlorobenzhydrol is not readily available in the public

domain, data from the closely related compound, 4-Chlorobenzhydrol, provides a strong basis

for the expected chemical shifts. The presence of a second chlorine atom is anticipated to

cause minor shifts in the signals of the substituted ring.

Chemical Shift (δ) ppm (Estimated) Assignment

~141
C-1, C-1' (Aromatic carbons attached to the

methine carbon)

~133
C-4, C-4' (Aromatic carbons bearing chlorine

atoms)

~128 C-2, C-6, C-2', C-6' (Aromatic CH)

~127 C-3, C-5, C-3', C-5' (Aromatic CH)

~75 -CH(OH)- (Methine carbon)

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad
O-H stretch (hydrogen-

bonded)

~3030 Medium Aromatic C-H stretch

~1600, ~1490 Medium-Strong Aromatic C=C stretch

~1090 Strong
C-O stretch (secondary

alcohol)

~1015 Strong C-Cl stretch

~820 Strong
p-disubstituted benzene C-H

bend (out-of-plane)

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

252 Moderate [M]⁺ (Molecular ion)

139 High [C₇H₄Cl]⁺ (Chlorotropylium ion)

111 Moderate
[C₆H₄Cl]⁺ (Chlorophenyl

cation)

75 Low [C₆H₃]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 4,4'-Dichlorobenzhydrol was dissolved in 0.7

mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was added as an internal

standard for chemical shift referencing (δ = 0.00 ppm). The solution was transferred to a 5 mm

NMR tube.
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Instrumentation: ¹H NMR spectra were recorded on a Varian A-60 spectrometer.[1] ¹³C NMR

spectra are typically acquired on a spectrometer operating at a frequency of 100 MHz or

higher.

¹H NMR Acquisition Parameters:

Number of Scans: 16-32

Relaxation Delay: 1.0 s

Pulse Width: 30-45°

Spectral Width: 0-15 ppm

¹³C NMR Acquisition Parameters (Typical):

Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

Relaxation Delay: 2.0 s

Pulse Program: Proton-decoupled

Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of solid 4,4'-Dichlorobenzhydrol (1-

2 mg) was finely ground with approximately 100 mg of dry, spectroscopic grade potassium

bromide (KBr) using an agate mortar and pestle. The homogenous mixture was then

compressed in a die under high pressure to form a thin, transparent pellet.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer was used to record the

spectrum.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of Scans: 16-32

A background spectrum of the empty sample compartment was acquired and automatically

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or after separation using gas chromatography (GC-MS).

Instrumentation: A mass spectrometer capable of electron ionization (EI) was utilized.

EI-MS Acquisition Parameters:

Ionization Energy: 70 eV

Source Temperature: 200-250 °C

Mass Range: m/z 50-500

Scan Speed: 1-2 scans/second

Visualizations
The following diagrams illustrate the key experimental workflow and the structural-

spectroscopic correlations for 4,4'-Dichlorobenzhydrol.
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Experimental workflow for spectroscopic analysis.
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4,4'-Dichlorobenzhydrol Structure

¹H & ¹³C NMR Correlations IR Correlations MS Fragmentation
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Key spectroscopic correlations for 4,4'-Dichlorobenzhydrol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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